molecular formula C13H15N3O B1519409 1-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxamide CAS No. 1282172-13-7

1-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxamide

Cat. No.: B1519409
CAS No.: 1282172-13-7
M. Wt: 229.28 g/mol
InChI Key: YSNZQEINUOQUDU-UHFFFAOYSA-N
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Description

1-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C13H15N3O and its molecular weight is 229.28 g/mol. The purity is usually 95%.
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Biological Activity

Introduction

1-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxamide is a chemical compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a pyrrolidine ring, a cyanophenyl group, and a carboxamide functional group. Despite limited published research specifically on this compound, its structural analogs suggest potential biological activities, particularly in enzyme inhibition and receptor interaction.

Structural Features

FeatureDescription
Pyrrolidine RingA five-membered saturated ring contributing to the compound's cyclic structure.
Cyanophenyl GroupA phenyl ring with a cyano group, potentially influencing electronic properties and biological interactions.
Carboxamide GroupProvides hydrogen bonding capabilities, enhancing solubility and interaction with biological targets.

Potential Biological Activities

Research into compounds similar to this compound indicates several potential biological activities:

  • Enzyme Inhibition : Compounds with similar structures have been noted for their enzyme inhibitory properties, particularly against various kinases and proteases.
  • Receptor Binding : Some derivatives have shown high binding affinity to cannabinoid receptors (CB1), suggesting that this compound may also interact with similar targets .
  • Anti-inflammatory Activity : Analogous compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases .

Case Study 1: Enzyme Inhibition

In a study evaluating carboxylic acid derivatives, compounds structurally related to this compound exhibited significant inhibition of adhesion molecules like ICAM-1. This suggests that similar derivatives could be effective in modulating inflammatory responses .

Case Study 2: Receptor Interaction

Research on piperidine carboxylic acid derivatives indicated that certain compounds showed potent activity against P2X7 receptors, which are implicated in various inflammatory conditions. This highlights the potential for this compound in therapeutic applications targeting such receptors .

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
1-(4-Cyanophenyl)methylpyrrolidine-2-carboxamideSimilar pyrrolidine and carboxamide structureDifferent phenyl substitution may affect biological activity
1-(2-Methoxyphenyl)methylpyrrolidine-2-carboxamideContains a methoxy group instead of cyanoPotentially different solubility and reactivity
1-(3-Nitrophenyl)methylpyrrolidine-2-carboxamideNitro group substitutionMay exhibit distinct electronic properties impacting activity

Properties

IUPAC Name

1-[(2-cyanophenyl)methyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c14-8-10-4-1-2-5-11(10)9-16-7-3-6-12(16)13(15)17/h1-2,4-5,12H,3,6-7,9H2,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNZQEINUOQUDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2C#N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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